Sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
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Overview
Description
Sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones in the presence of sodium carbonate in N-methyl pyrrolidine . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
Sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2 (4H) -one
- Various substituted benzofurans
Uniqueness
What sets Sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
sodium;4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4.Na/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13;/h6,11H,2-4H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBMHITURNZPQE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(CCC2)O)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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